molecular formula C14H15N B11996678 2-Phenyl-6-propylpyridine

2-Phenyl-6-propylpyridine

Cat. No.: B11996678
M. Wt: 197.27 g/mol
InChI Key: MKPHUNGESDHDMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-6-propylpyridine is an organic compound with the molecular formula C14H15N It is a derivative of pyridine, characterized by the presence of a phenyl group at the second position and a propyl group at the sixth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-6-propylpyridine typically involves the reaction of phenyl lithium with pyridine, followed by the introduction of a propyl group. One common method involves the use of Grignard reagents, where phenyl magnesium bromide reacts with pyridine to form the phenyl-substituted pyridine. The propyl group can then be introduced through alkylation reactions using propyl halides under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-6-propylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation

Major Products:

    Oxidation: Pyridine N-oxides

    Reduction: Reduced pyridine derivatives

    Substitution: Nitro, sulfo, or halogenated phenyl-pyridine derivatives

Scientific Research Applications

2-Phenyl-6-propylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-6-propylpyridine involves its interaction with specific molecular targets and pathways. As a ligand, it can bind to metal ions, forming complexes that exhibit unique photophysical properties. These complexes can interact with biological molecules, influencing various cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-Phenyl-6-propylpyridine stands out due to the combined presence of both phenyl and propyl groups, which enhances its reactivity and potential for forming diverse chemical structures. This makes it particularly valuable in the synthesis of complex organic compounds and materials.

Properties

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

2-phenyl-6-propylpyridine

InChI

InChI=1S/C14H15N/c1-2-7-13-10-6-11-14(15-13)12-8-4-3-5-9-12/h3-6,8-11H,2,7H2,1H3

InChI Key

MKPHUNGESDHDMR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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